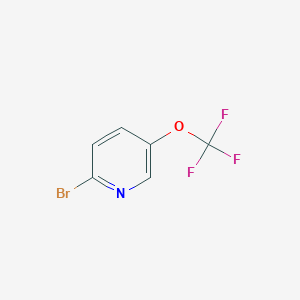

2-Bromo-5-(trifluoromethoxy)pyridine

Description

Propriétés

IUPAC Name |

2-bromo-5-(trifluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXYQQVLVNEAFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671908 | |

| Record name | 2-Bromo-5-(trifluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888327-36-4 | |

| Record name | 2-Bromo-5-(trifluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-(trifluoromethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Strategy

The preparation of 2-bromo-5-(trifluoromethoxy)pyridine typically involves:

- Introduction of the trifluoromethoxy group onto a pyridine ring.

- Selective bromination at the 2-position of the pyridine ring.

This can be achieved either by starting from a suitably substituted pyridine precursor or by sequential functional group transformations.

Preparation via Bromination of 5-(Trifluoromethoxy)pyridine

One common approach is the bromination of 5-(trifluoromethoxy)pyridine using bromine or brominating agents under controlled conditions. This method relies on the regioselective bromination at the 2-position due to electronic and steric effects of the trifluoromethoxy substituent at the 5-position.

- Reaction conditions: Typically involves bromine or N-bromosuccinimide (NBS) in solvents such as acetonitrile or dichloromethane.

- Temperature: Controlled low to moderate temperatures (0 to 25 °C) to avoid polybromination.

- Yield: Moderate to good yields depending on reaction time and reagent stoichiometry.

Copper-Catalyzed Bromination Using Copper Bromide and tert-Butyl Nitrite

An alternative method employs copper bromide and tert-butyl nitrite in acetonitrile as brominating agents, which facilitates selective bromination of pyridine derivatives.

- Mechanism: Radical or electrophilic aromatic substitution facilitated by copper catalysis.

- Advantages: Milder conditions and potentially higher selectivity.

- Yield: Moderate yields reported, with improved purity due to controlled reaction parameters.

Synthesis of 5-(Trifluoromethoxy)pyridine Precursors

Preparation of the trifluoromethoxy-substituted pyridine precursor is crucial. Common strategies include:

- Nucleophilic aromatic substitution: Starting from halogenated pyridines (e.g., 5-chloropyridine), reaction with trifluoromethoxide sources such as trifluoromethyl hypofluorite or trifluoromethoxide salts.

- Direct trifluoromethoxylation: Using reagents like trifluoromethylating agents under transition-metal catalysis to install the OCF3 group selectively.

Industrial Scale Considerations

Industrial production of this compound involves optimization for:

- High yield and purity: Using continuous flow reactors to control reaction parameters precisely.

- Cost-effective reagents: Preference for readily available and inexpensive starting materials.

- Scalability: Avoiding complex purification steps such as column chromatography.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |

|---|---|---|---|---|

| Bromination of 5-(OCF3)pyridine | Br2 or NBS, acetonitrile, 0-25 °C | Simple, direct bromination | 60-80 | Requires careful control to avoid overbromination |

| CuBr2 / tert-butyl nitrite | CuBr2, tert-butyl nitrite, acetonitrile | Milder, selective | 50-70 | Suitable for sensitive substrates |

| Nucleophilic aromatic substitution for OCF3 installation | Halogenated pyridine, trifluoromethoxide salts | Access to OCF3 precursor | Variable | Precursor synthesis step |

| Direct trifluoromethoxylation | Trifluoromethylating agents, metal catalysts | Single-step OCF3 installation | Moderate | Emerging method, requires optimization |

Research Findings and Optimization Notes

- Selectivity: The electronic withdrawing effect of the trifluoromethoxy group directs bromination preferentially to the 2-position, minimizing side reactions.

- Reaction temperature: Lower temperatures favor selective monobromination.

- Solvent choice: Polar aprotic solvents like acetonitrile enhance reagent solubility and reaction control.

- Purification: Crystallization and filtration are preferred over chromatography for industrial scalability.

- Yields: Reported yields range from moderate to good (50-80%), depending on reagent quality and reaction control.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form this compound-N-oxide.

Reduction: The pyridine ring can be reduced to form the corresponding amine derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, alcohols, or thiols.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

Substitution: Nucleophiles are introduced using reagents like sodium amide (NaNH2) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: this compound-N-oxide

Reduction: this compound-NH2

Substitution: Various substituted pyridines depending on the nucleophile used

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C6H3BrF3N

- Density : 1.7 g/cm³

- Melting Point : 44-48 °C

- Boiling Point : 78 °C

The compound features a pyridine ring substituted at the 2-position with bromine and at the 5-position with a trifluoromethoxy group, which contributes to its unique reactivity and utility in synthetic chemistry.

Organic Synthesis

2-Bromo-5-(trifluoromethoxy)pyridine is widely utilized as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, facilitating the formation of diverse derivatives.

- Palladium-Catalyzed Coupling Reactions : It is commonly used in reactions such as Suzuki and Heck coupling to form carbon-carbon bonds.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Sodium methoxide, potassium tert-butoxide |

| Palladium-Catalyzed Coupling | Formation of biaryl compounds | Palladium catalysts, bases like potassium carbonate |

Medicinal Chemistry

The compound plays a crucial role in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It has been studied for its interactions with cytochrome P450 enzymes, which are essential for drug metabolism.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes, affecting drug metabolism |

| Cellular Signaling Influence | May influence pathways related to oxidative stress and apoptosis |

| Toxicity Profile | Limited data; caution advised due to potential toxic effects observed in related compounds |

Case studies have shown that derivatives of this compound exhibit significant biological activity, making them candidates for further research in therapeutic applications.

Agrochemicals

In the agrochemical sector, this compound is utilized in the synthesis of herbicides and insecticides. Its unique electronic properties enhance the effectiveness of these compounds in agricultural applications.

Case Studies

- Palladium-Catalyzed Reactions : A study demonstrated that this compound serves as a precursor for synthesizing bipyridine derivatives through palladium-catalyzed reductive homocoupling reactions. These derivatives have applications in materials science and catalysis.

- Drug Metabolism Studies : Research indicates that this compound can inhibit cytochrome P450 enzymes, leading to alterations in drug metabolism. This property is critical for understanding potential drug-drug interactions.

- Synthetic Pathways : Several synthetic routes have been explored for producing derivatives of this compound, including the use of greener solvents like Cyrene™ instead of traditional toxic solvents.

Mécanisme D'action

The mechanism by which 2-Bromo-5-(trifluoromethoxy)pyridine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved are determined by the biological system under study.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- CAS No.: 888327-36-4

- Molecular Formula: C₆H₃BrF₃NO

- Molecular Weight : 241.99 g/mol

- Purity : ≥96% (commercially available)

Structural Features :

This compound features a pyridine ring substituted with a bromine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position. The trifluoromethoxy group is strongly electron-withdrawing, influencing reactivity and applications in cross-coupling reactions, particularly in pharmaceutical intermediates .

Comparison with Similar Compounds

Structural Isomers: Positional Effects

Key Insight : Positional isomerism significantly impacts reactivity. The target compound’s bromine at C2 and -OCF₃ at C5 optimize it for Suzuki-Miyaura coupling at C2, whereas isomers with substituents at C3 face steric or electronic challenges .

Substituent Variations

Key Insight : Trifluoromethoxy (-OCF₃) offers balanced electronic effects for nucleophilic aromatic substitution, while -CF₃ or boronic acid groups expand utility in diverse coupling reactions .

Physical and Chemical Properties

Key Insight : Trifluoromethoxy derivatives generally exhibit low water solubility, necessitating organic solvents for reactions .

Activité Biologique

2-Bromo-5-(trifluoromethoxy)pyridine is a pyridine derivative notable for its unique structural features, including the presence of bromine and a trifluoromethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor interactions.

- Molecular Formula : CHBrFNO

- Molecular Weight : Approximately 226.99 g/mol

- Structure : The trifluoromethoxy group significantly influences the electronic properties of the molecule, enhancing its reactivity and potential interactions with biological targets.

Enzyme Inhibition

Research indicates that this compound may interact with specific enzymes, potentially acting as an inhibitor. The trifluoromethoxy substituent is known to enhance binding affinity in various enzyme systems, which can lead to therapeutic applications in treating diseases such as cancer and metabolic disorders.

A study highlighted the structure-activity relationship (SAR) of pyridine derivatives, showing that fluorinated compounds often exhibit increased potency in inhibiting enzyme activity compared to their non-fluorinated counterparts .

Case Studies and Research Findings

-

Inhibition of Protein Kinase C (PKC) :

- A series of experiments demonstrated that compounds structurally similar to this compound exhibited significant PKC modulation, affecting downstream signaling pathways involved in cell growth and differentiation .

- The compound was tested at varying concentrations (0.3, 3.0, and 30 μM), revealing dose-dependent effects on cellular signaling pathways.

- Antiparasitic Activity :

Comparative Analysis

The following table summarizes the structural similarities and biological activities of related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | CHBrFNO | Potential PKC inhibitor |

| 2-Bromo-4-difluoromethoxy-6-fluoropyridine | CHBrFO | Enzyme interaction studies |

| 5-Amino-2-(trifluoromethyl)pyridine | CHFN | Toxicity profile; methemoglobinemia |

Toxicological Profile

While the biological activity of this compound is promising, caution is warranted due to potential toxicity profiles observed in structurally similar compounds. For instance, 5-amino-2-(trifluoromethyl)pyridine has been associated with severe health issues such as methemoglobinemia following exposure . Understanding these toxicological aspects is crucial for developing safe therapeutic agents.

Q & A

Q. What are the common synthetic routes for 2-Bromo-5-(trifluoromethoxy)pyridine?

The compound is typically synthesized via halogenation or coupling reactions. A documented method involves Suzuki-Miyaura coupling using 2-bromo-5-iodopyridine as a precursor. For example, reacting 2-bromo-5-iodopyridine with 4-(trifluoromethoxy)phenol under palladium catalysis yields the target compound after purification via column chromatography . Alternative routes include direct bromination of trifluoromethoxy-substituted pyridines using reagents like N-bromosuccinimide (NBS) under controlled conditions .

Q. How should this compound be stored to ensure stability?

The compound is sensitive to moisture and light. Storage recommendations include maintaining it under an inert atmosphere (e.g., argon or nitrogen) at 2–8°C to prevent decomposition or unintended reactions. Safety data sheets highlight its toxicity (H301) and potential for skin sensitization (H317), necessitating glovebox use or Schlenk techniques for air-sensitive handling .

Q. What purification methods are effective for this compound?

Flash chromatography using gradients of ethyl acetate/heptane (e.g., 15% EtOAc) is commonly employed . Recrystallization from non-polar solvents like hexane or dichloromethane may also enhance purity. Analytical techniques such as HPLC or GC-MS are recommended for verifying purity, with NMR (1H, 13C, and 19F) and high-resolution mass spectrometry (HRMS) for structural confirmation .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethoxy group (-OCF3) deactivates the pyridine ring, directing electrophilic substitution to specific positions. For instance, in Suzuki couplings, the bromine at the 2-position acts as a leaving group, while the -OCF3 group at the 5-position stabilizes intermediates via resonance. Steric and electronic effects can be compared to analogs like 2-Bromo-5-(trifluoromethyl)pyridine, where -CF3 exhibits stronger electron withdrawal .

Q. What strategies mitigate dehalogenation side reactions during catalytic couplings?

Dehalogenation is minimized by optimizing catalyst systems. Palladium catalysts like PdCl2(dppf) with chelating ligands reduce undesired β-hydride elimination. Base selection (e.g., Cs2CO3 over t-BuONa) and low-temperature conditions (e.g., 80°C in 1,4-dioxane/water) also suppress side reactions. Monitoring reaction progress via TLC or LCMS ensures timely termination to preserve yield .

Q. How can regioselectivity be predicted in further functionalization of this compound?

The bromine atom at the 2-position is highly reactive toward nucleophilic aromatic substitution (SNAr) or metal-catalyzed couplings. Computational modeling (e.g., DFT studies) of charge distribution and frontier molecular orbitals can predict sites for substitution. Experimentally, competition reactions with electrophiles (e.g., nitration) reveal preferential attack at the 4-position due to -OCF3’s meta-directing effects .

Data Analysis and Contradiction Resolution

Q. How to resolve discrepancies in reported yields for Suzuki couplings with different boronic acids?

Variability arises from boronic acid steric bulk and electronic properties. For example, electron-rich boronic acids (e.g., 4-methoxyphenyl) may require higher catalyst loadings (5 mol% Pd) compared to electron-deficient analogs. Contradictory reports should be cross-validated using standardized conditions (solvent, temperature, base) and characterized by kinetic studies .

Q. What explains divergent biological activity in derivatives of this compound?

While this compound itself is not bioactive, its derivatives (e.g., antimalarial quinolones) show varied efficacy due to trifluoromethoxy’s impact on lipophilicity and metabolic stability. Comparative studies with -OCF3 vs. -CF3 analogs reveal differences in target binding (e.g., enzyme active sites), emphasizing the need for structure-activity relationship (SAR) profiling .

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses involving this compound?

- Step 1: Conduct halogenation under anhydrous conditions with NBS/AIBN in CCl4 at 100–110°C for 18 hours .

- Step 2: Perform Suzuki coupling using Pd(dba)2, SPhos ligand, and Cs2CO3 in degassed 1,4-dioxane/water (4:1) at 80°C.

- Workup: Quench with aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography .

Q. How to characterize intermediates and products effectively?

Combine spectroscopic

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.